

Spectroscopic Profile of 3-(3,4-Dimethoxyphenyl)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)propionic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(3,4-Dimethoxyphenyl)propionic acid**, a compound of interest in various scientific and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-(3,4-Dimethoxyphenyl)propionic acid** (CAS No: 2107-70-2), presenting a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
6.81	Doublet	1H	Ar-H
6.75	Doublet of doublets	1H	Ar-H
6.71	Singlet	1H	Ar-H
3.85	Singlet	3H	-OCH ₃
3.83	Singlet	3H	-OCH ₃
2.88	Triplet	2H	-CH ₂ -Ar
2.62	Triplet	2H	-CH ₂ -COOH

¹³C NMR (Carbon NMR) Data[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
178.0	C=O (Carboxylic Acid)
149.0	Ar-C-O
147.5	Ar-C-O
133.0	Ar-C
121.0	Ar-C-H
112.5	Ar-C-H
111.5	Ar-C-H
55.9	-OCH ₃
55.8	-OCH ₃
35.5	-CH ₂ -COOH
30.0	-CH ₂ -Ar

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **3-(3,4-Dimethoxyphenyl)propionic acid** displays characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2930	Medium	C-H stretch (aliphatic)
1700	Strong	C=O stretch (Carboxylic Acid)
1605, 1515, 1465	Medium	C=C stretch (Aromatic ring)
1260, 1140	Strong	C-O stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum of **3-(3,4-Dimethoxyphenyl)propionic acid** was obtained via electron ionization[2][3].

m/z	Relative Intensity (%)	Assignment
210	100	[M] ⁺ (Molecular Ion)
165	40	[M - COOH] ⁺
151	85	[M - CH ₂ COOH] ⁺
136	20	[M - COOH - CH ₃] ⁺
107	15	[C ₇ H ₇ O] ⁺
77	10	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **3-(3,4-Dimethoxyphenyl)propionic acid** was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- A small amount of a reference standard, such as tetramethylsilane (TMS), was added for chemical shift calibration.
- The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Spectra were acquired on a 500 MHz NMR spectrometer.[\[4\]](#)
- ¹³C NMR: Spectra were acquired on a 125 MHz NMR spectrometer.[\[1\]](#)
- Standard pulse sequences were used for both ¹H and ¹³C NMR experiments.

IR Spectroscopy

Sample Preparation:

- KBr Pellet Method: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.[\[5\]](#)

Data Acquisition:

- The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[\[5\]](#)
- The spectrum was typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

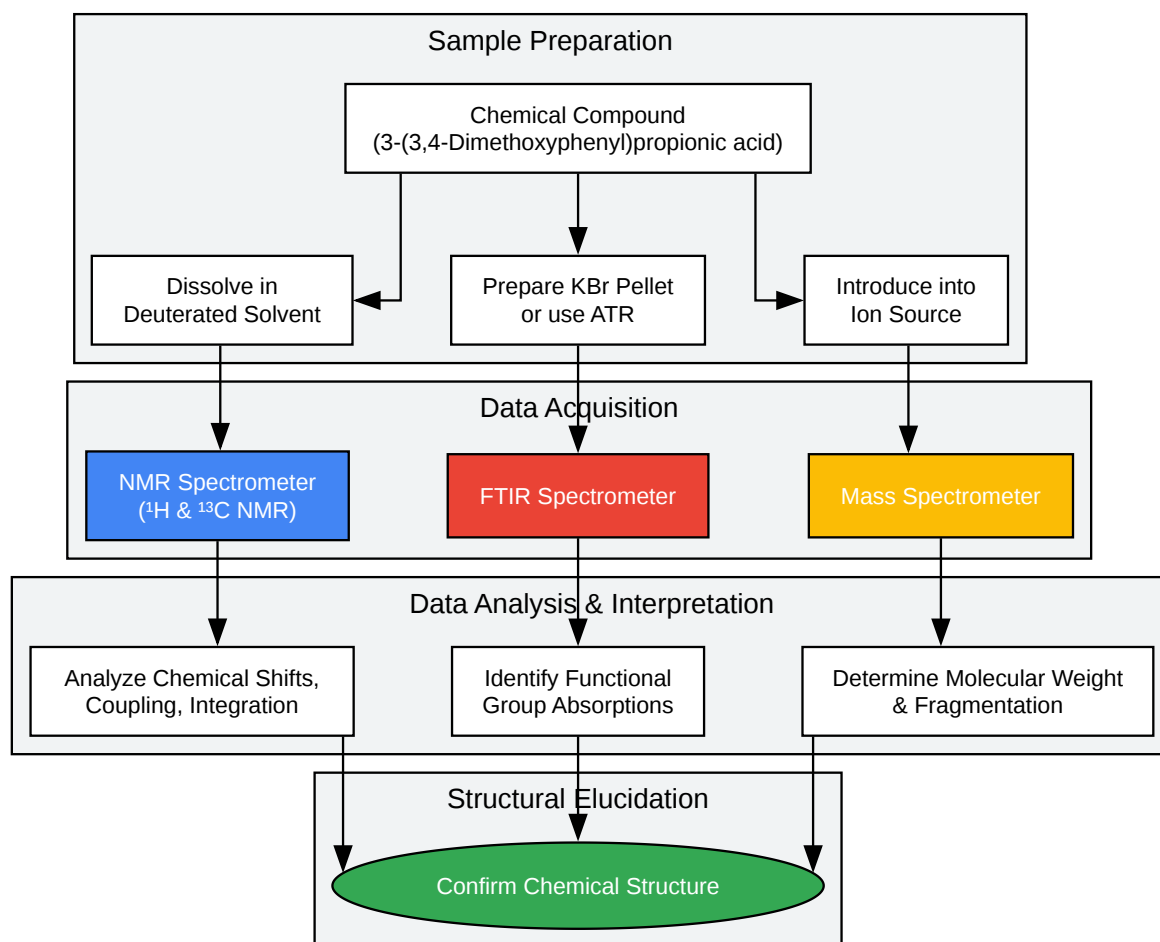
- A small amount of the sample was introduced into the mass spectrometer.
- The molecules were ionized using electron ionization (EI)[2][3].

Data Acquisition:

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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